molecular formula C8H15NO B14030786 6-(Methylamino)spiro[3.3]heptan-2-OL

6-(Methylamino)spiro[3.3]heptan-2-OL

Cat. No.: B14030786
M. Wt: 141.21 g/mol
InChI Key: NTLFUPKVXDVMEO-UHFFFAOYSA-N
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Description

6-(Methylamino)spiro[33]heptan-2-OL is a chemical compound with the molecular formula C8H15NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)spiro[3.3]heptan-2-OL typically involves the reaction of spiro[3.3]heptan-2-one with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)spiro[3.3]heptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Methylamino)spiro[3.3]heptan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylamino)spiro[3.3]heptan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)spiro[3.3]heptan-2-OL: This compound has a similar structure but with an amino group instead of a methylamino group.

    Spiro[3.3]heptan-2-OL: The parent compound without any amino or methylamino substitution.

Uniqueness

6-(Methylamino)spiro[3.3]heptan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-(methylamino)spiro[3.3]heptan-2-ol

InChI

InChI=1S/C8H15NO/c1-9-6-2-8(3-6)4-7(10)5-8/h6-7,9-10H,2-5H2,1H3

InChI Key

NTLFUPKVXDVMEO-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(C1)CC(C2)O

Origin of Product

United States

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